molecular formula C17H19ClN2O3S B11133682 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

Cat. No.: B11133682
M. Wt: 366.9 g/mol
InChI Key: BLUBQYACXZQFMW-BMIGLBTASA-N
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Description

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and an acetamido group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or chlorophenyl moieties .

Scientific Research Applications

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-4-(4-substituted phenyl)-1,3-thiazoles: Known for their antitumor activity.

    2-Propanamido-4-(4-substituted phenyl)-1,3-thiazoles: Evaluated for their antimicrobial properties.

Uniqueness

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its chlorophenyl group enhances its binding affinity, while the thiazole ring provides a versatile scaffold for various chemical modifications.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S,3R)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-3-10(2)15(17(22)23)20-14(21)8-11-9-24-16(19-11)12-6-4-5-7-13(12)18/h4-7,9-10,15H,3,8H2,1-2H3,(H,20,21)(H,22,23)/t10-,15+/m1/s1

InChI Key

BLUBQYACXZQFMW-BMIGLBTASA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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